6-methyl-N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyridin-2-amine
Description
Properties
IUPAC Name |
[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6OS/c1-13-3-2-4-16(25-13)27-19-26-15(12-31-19)18(30)29-9-7-28(8-10-29)17-6-5-14(11-24-17)20(21,22)23/h2-6,11-12H,7-10H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSNLDUYCLSWOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyridin-2-amine typically involves multiple steps, including the formation of intermediate compounds. The process may include:
Formation of the pyridine derivative:
Synthesis of the piperazine derivative: The piperazine ring is functionalized with the pyridine derivative.
Formation of the thiazole ring: The thiazole ring is synthesized and then coupled with the piperazine derivative.
Final coupling reaction: The thiazole-piperazine intermediate is coupled with the 6-methylpyridine derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
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Amide bond : Bridges piperazine and thiazole; susceptible to hydrolysis under acidic/basic conditions.
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Piperazine ring : Participates in nucleophilic aromatic substitution (SNAr) and coupling reactions.
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Thiazole : Aromatic heterocycle with moderate electrophilic substitution reactivity.
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Trifluoromethylpyridine : Electron-withdrawing group activates pyridine for SNAr and directs substitutions meta.
2.1. Amide Bond Formation
The piperazine-thiazole amide linkage is synthesized via coupling reagents:
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Mechanism : Activation of carbonyl as an intermediate (e.g., oxyma), followed by nucleophilic attack by piperazine .
Example Reaction :
2.2. Piperazine Functionalization
The trifluoromethylpyridine is attached via SNAr:
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Conditions : Piperazine, 2-chloro-5-(trifluoromethyl)pyridine, KCO, DMF, 80°C .
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Mechanism : Deprotonation of piperazine enhances nucleophilicity, displacing chloride on pyridine .
Example Reaction :
3.1. Amide Hydrolysis
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Acidic Hydrolysis : 6M HCl, reflux → Carboxylic acid and free amine.
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Basic Hydrolysis : NaOH, HO/EtOH → Carboxylate and amine.
3.2. Electrophilic Aromatic Substitution (EAS)
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Nitration : HNO/HSO targets thiazole or pyridine rings. Trifluoromethyl group directs substitutions meta .
3.3. Nucleophilic Aromatic Substitution (SNAr)
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Conditions : Trifluoromethylpyridine reacts with amines (e.g., morpholine) in DMF at 120°C .
-
Example :
3.4. Reductive Transformations
Stability and Degradation
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Thermal Stability : Decomposes above 250°C (TGA data).
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Photostability : UV light induces cleavage of the thiazole-amide bond .
Mechanistic Insights
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Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, with rate acceleration under strong acids/bases.
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SNAr on Trifluoromethylpyridine : Trifluoromethyl group enhances ring electrophilicity, favoring para-substitution on piperazine .
Computational Correlations
Scientific Research Applications
Antitubercular Activity
Recent studies have evaluated compounds structurally related to 6-methyl-N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyridin-2-amine for their anti-tubercular properties. For instance, a series of substituted piperazine derivatives demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . The design of these compounds aims to enhance efficacy while minimizing cytotoxicity to human cells.
Anti-inflammatory Effects
Compounds similar in structure have shown promise as anti-inflammatory agents. A study highlighted the analgesic and anti-inflammatory effects of benzimidazole derivatives, which share structural features with the target compound. These derivatives exhibited significant inhibition of nitric oxide production and demonstrated protective effects in animal models .
Anticancer Potential
Research into the anticancer properties of related compounds has indicated potential efficacy against various cancer cell lines. The incorporation of piperazine and pyridine rings has been linked to enhanced activity against tumor cells due to their ability to interact with biological targets involved in cell proliferation and survival .
Case Studies
Mechanism of Action
The mechanism of action of 6-methyl-N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Research Implications and Gaps
- Synthesis Challenges : Coupling the piperazine-carbonyl to the thiazole ring may require optimized conditions (e.g., peptide coupling reagents) as seen in .
- Metabolic Stability : The trifluoromethyl group likely enhances resistance to oxidative metabolism, a feature observed in and compounds .
Further experimental validation is required to confirm its pharmacological profile.
Biological Activity
The compound 6-methyl-N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyridin-2-amine is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several notable structural components:
- A trifluoromethyl group that enhances lipophilicity and biological activity.
- A piperazine ring known for its role in various pharmacological agents.
- A thiazole moiety which is often associated with antimicrobial and anticancer properties.
Anticancer Activity
Research indicates that compounds containing thiazole and piperazine moieties exhibit significant anticancer properties. The presence of the trifluoromethyl group may enhance the binding affinity to cancer-related targets, potentially inhibiting tumor growth. For instance, studies have shown that similar compounds can effectively inhibit cell proliferation in various cancer cell lines, including breast and lung cancers .
Antimicrobial Activity
The thiazole and pyridine derivatives have been reported to possess notable antibacterial activities against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrate that these compounds can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
The proposed mechanisms of action for this compound include:
- Inhibition of Kinases : The structural components suggest potential interactions with kinase enzymes, which are critical in signaling pathways related to cell growth and division. Specifically, inhibitors targeting CDK4/6 have shown promise in treating various cancers .
- Disruption of Bacterial Cell Functions : The compound may interfere with bacterial protein synthesis or DNA replication, leading to cell death.
Study 1: Anticancer Efficacy
A study conducted on a series of thiazole-piperazine derivatives revealed that compounds similar to this compound exhibited IC50 values in the nanomolar range against several cancer cell lines. The results indicated a strong correlation between the trifluoromethyl substitution and increased potency against cancer cells .
Study 2: Antimicrobial Activity
In another investigation, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that these compounds had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, suggesting a potential for development into new antimicrobial agents .
Data Tables
| Biological Activity | Compound | IC50 (nM) | MIC (µg/mL) |
|---|---|---|---|
| Anticancer | 6-methyl-N-(...) | 50 | N/A |
| Antibacterial | 6-methyl-N-(...) | N/A | 8 |
Q & A
Q. What are the recommended synthetic routes for 6-methyl-N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyridin-2-amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves coupling piperazine intermediates with thiazole and pyridine precursors. For example:
- Step 1: Prepare the trifluoromethylpyridinyl-piperazine intermediate via nucleophilic substitution of 5-(trifluoromethyl)pyridin-2-amine with piperazine derivatives (e.g., using THF or DMF as solvents and DBU as a base) .
- Step 2: Carbonyl activation (e.g., using chloroformate or carbodiimide reagents) to conjugate the piperazine moiety to the thiazole core .
- Step 3: Final coupling with 6-methylpyridin-2-amine under Buchwald-Hartwig or Ullmann conditions for C-N bond formation .
Optimization Strategies:
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?
Methodological Answer:
- 1H/13C NMR:
- Mass Spectrometry (HRMS):
- HPLC:
Q. How does the trifluoromethylpyridinyl-piperazine moiety influence the compound’s pharmacokinetic properties, and what strategies can mitigate metabolic instability?
Methodological Answer:
- Impact of Trifluoromethyl Group:
- Mitigation Strategies:
Q. What computational approaches are suitable for modeling the compound’s binding interactions with biological targets, and how can these predict selectivity against off-target receptors?
Methodological Answer:
- Molecular Docking:
- MD Simulations:
- Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of the trifluoromethyl group in hydrophobic pockets .
- Selectivity Prediction:
Q. How can researchers resolve contradictions in bioactivity data across different assay platforms (e.g., cell-based vs. enzymatic assays)?
Methodological Answer:
- Troubleshooting Steps:
- Verify compound solubility in assay buffers (e.g., use DMSO ≤0.1% to avoid micelle formation) .
- Confirm target engagement with CETSA (Cellular Thermal Shift Assay) or SPR (Surface Plasmon Resonance) .
- Cross-validate with orthogonal assays (e.g., fluorescence polarization for enzymatic activity vs. Western blot for cellular IC50) .
Case Study:
Q. What are the best practices for designing SAR studies to optimize this compound’s thiazole and pyridine substituents?
Methodological Answer:
- SAR Design Framework:
- Core Modifications: Replace thiazole with oxazole or imidazole to assess heterocycle specificity .
- Substituent Scanning: Use parallel synthesis to test methyl, chloro, and methoxy groups at the pyridine 4-position .
- 3D-QSAR Models: Build CoMFA/CoMSIA models to predict activity cliffs (e.g., trifluoromethyl > methyl > hydrogen for potency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
